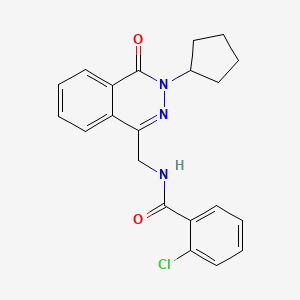

2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Description

2-Chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic benzamide derivative featuring a 2-chlorobenzamide core linked via a methyl group to a 3-cyclopentyl-substituted phthalazinone moiety. The phthalazinone ring system, with its conjugated heterocyclic structure, is known to confer rigidity and influence binding interactions in biological targets .

Properties

IUPAC Name |

2-chloro-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c22-18-12-6-5-11-17(18)20(26)23-13-19-15-9-3-4-10-16(15)21(27)25(24-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUJVSQXHFSSIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a novel derivative of phthalazine and benzamide, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a chloro group, a cyclopentyl moiety, and a phthalazinone structure that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to 2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide exhibit significant antimicrobial properties. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) methods.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| 2j | 0.23–0.94 | 0.47–1.88 | Antibacterial |

| 2d | 0.06–0.47 | 0.11–0.94 | Antifungal |

In a comparative study, compounds with structural similarities to 2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide showed moderate to good antibacterial activity against various pathogens such as E. coli and S. aureus .

The mechanisms underlying the antimicrobial activity of this class of compounds often involve the inhibition of specific bacterial enzymes or pathways. For instance, docking studies suggest that these compounds may inhibit E. coli MurB, an essential enzyme in bacterial cell wall synthesis, thereby exerting their antibacterial effects .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several phthalazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide had MIC values ranging from 0.23 mg/mL to >3.75 mg/mL, demonstrating varying degrees of potency .

Study 2: Antifungal Potential

Another investigation focused on the antifungal activity of related compounds against Candida albicans. The study revealed that certain derivatives exhibited MIC values as low as 0.08 mg/mL, indicating strong antifungal potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide exhibit variations in substituents and core scaffolds, leading to divergent biological activities and applications. Below is a comparative analysis of key compounds:

Structural and Functional Comparison Table

Key Structural Differences and Implications

- Substituent Effects: The cyclopentyl group in the main compound contrasts with the 4,4-difluoro-1-hydroxycyclohexyl group in the P2X7 antagonist . The latter’s fluorine atoms and hydroxyl group likely improve solubility and CNS penetration, whereas the cyclopentyl group may prioritize lipophilicity for membrane interaction. Thiourea derivatives (L1–L3) replace the phthalazinone moiety with a carbamothionyl group, enabling coordination to metal catalysts (e.g., palladium) in Suzuki reactions . Pesticide analogs (e.g., triflumuron) feature urea or sulfonylurea linkages, which are critical for insect chitin synthesis inhibition .

- In contrast, triazolo-oxazine scaffolds in patent compounds () introduce fused heterocycles, which may enhance metabolic stability .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The main compound’s calculated logP (estimated via fragment-based methods) is ~3.5, higher than the P2X7 antagonist (logP ~2.8) due to the cyclopentyl group. This may reduce aqueous solubility but improve tissue distribution.

- Metabolic Stability: The phthalazinone core is susceptible to hepatic oxidation, whereas trifluoromethoxy groups in pesticide analogs enhance resistance to cytochrome P450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.